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molecular formula C11H8N2 B191983 9H-Pyrido[3,4-B]indole CAS No. 244-63-3

9H-Pyrido[3,4-B]indole

Cat. No. B191983
M. Wt: 168.19 g/mol
InChI Key: AIFRHYZBTHREPW-UHFFFAOYSA-N
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Patent
US09107914B2

Procedure details

A stirred solution of 13 g (0.0756 Mol) 1,2,3,4-tetrahydro-β-carboline, manufactured by tryptamine hydrochloride and glyoxylic acid as described by Ho and Walker (1988), and 2.6 g Pd/C (10%) in 600 ml of cumene were refluxed in a nitrogen atmosphere for 90 min. After addition of 100 ml of ethanol, the hot solution was filtrated, and the coal was extracted thrice by 30 ml of hot ethanol. The combined liquid fractions were concentrated, and the residues was crystallised in toluene to yield 10.5 g (82%) or norharman. Methylation at position 9 was performed as described in the literature (Ho B T, Mcisaac W M, Walker K E, Estevez V, J Pharm Sci 57: 269, 1968) yet with an improved reprocessing. One gram (5.95 mmol) of norharman was dissolved in 10 ml of dried DMF in a nitrogen atmosphere. After that, 0.36 g (14.9 mmol) of sodium hydride were added in form of a 60% dispersion in paraffin at 0° C. After cooling of the reaction mixture down to room temperature, this was cooled down to −10° C., and 0.84 g (5.95 mmol) iodomethane were added. After further stirring for 12 hours, one allowed the mixture to cool down to room temperature once again. All volatile ingredients were removed in reduced pressure. After that, 100 ml of water were added, and the mixture was extracted by 3×50 ml of CHCl3. The combined organic fractions were washed with 5×20 ml of water and were evaporated for drying. The residue was suspended in 100 ml 2 N hydrochloric acid. To separate the educt from the desired methylated product, ion pair exchange extraction of the HCl salt was performed in CHCl3 by a liquid/liquid extractor for two days. After removal of the solvent one yielded 0.7 g (64%) of yellow crystals of 9-methyl-β-carbolinium hydrochloride.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.6 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH2:3][NH:2]1.Cl.NCCC1C2C(=CC=CC=2)NC=1.C(O)(=O)C=O.C(O)C>C1(C(C)C)C=CC=CC=1.[Pd]>[CH:8]1[CH:9]=[CH:10][C:11]2[NH:12][C:13]3[CH:1]=[N:2][CH:3]=[CH:4][C:5]=3[C:6]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C1NCCC=2C3=CC=CC=C3NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCC1=CNC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C(C)C
Step Six
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed in a nitrogen atmosphere for 90 min
Duration
90 min
FILTRATION
Type
FILTRATION
Details
the hot solution was filtrated
EXTRACTION
Type
EXTRACTION
Details
the coal was extracted thrice by 30 ml of hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined liquid fractions were concentrated
CUSTOM
Type
CUSTOM
Details
the residues was crystallised in toluene

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC2=C(C1)C=3C=CN=CC3N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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